molecular formula C5H7ClN2 B13521397 2-ethenyl-1H-imidazole hydrochloride

2-ethenyl-1H-imidazole hydrochloride

Cat. No.: B13521397
M. Wt: 130.57 g/mol
InChI Key: GUEBVLHWOCAUCO-UHFFFAOYSA-N
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Description

2-ethenyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation . The choice of solvents and catalysts is crucial to optimize the reaction conditions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

2-ethenyl-1H-imidazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler imidazole compound with similar chemical properties.

    2-ethyl-1H-imidazole: Another derivative with an ethyl group instead of an ethenyl group.

    1H-2-methylimidazole: Contains a methyl group at the 2-position.

Uniqueness

This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-ethenyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H

InChI Key

GUEBVLHWOCAUCO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CN1.Cl

Origin of Product

United States

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